4-Pyridinecarboxylicacid,1,2-dihydro-1-methyl-,methylester(9CI)
CAS No.: 80845-59-6
Cat. No.: VC18481808
Molecular Formula: C8H11NO2
Molecular Weight: 153.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80845-59-6 |
|---|---|
| Molecular Formula | C8H11NO2 |
| Molecular Weight | 153.18 g/mol |
| IUPAC Name | methyl 1-methyl-2H-pyridine-4-carboxylate |
| Standard InChI | InChI=1S/C8H11NO2/c1-9-5-3-7(4-6-9)8(10)11-2/h3-5H,6H2,1-2H3 |
| Standard InChI Key | WVSWISSODKXCHK-UHFFFAOYSA-N |
| Canonical SMILES | CN1CC=C(C=C1)C(=O)OC |
Introduction
Structural and Molecular Characteristics
Core Structure and Nomenclature
The compound features a 1,2-dihydropyridine backbone with:
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A methyl ester group at position 4.
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A methyl substituent on the nitrogen atom (position 1).
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Partial saturation at the 1,2-positions, reducing aromaticity compared to fully unsaturated pyridines .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 153.18 g/mol | |
| CAS Registry Number | 80845-59-6 | |
| Exact Mass | 153.079 g/mol | |
| Topological Polar Surface Area | 29.54 Ų |
Spectroscopic and Computational Data
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LogP: 0.83, indicating moderate lipophilicity.
Synthesis and Industrial Production
Synthetic Routes
A primary method involves the condensation of m-nitrobenzaldehyde with ethyl chloroacetate in the presence of piperidine and glacial acetic acid under reflux conditions. This reaction proceeds via nucleophilic acyl substitution, followed by cyclization to form the dihydropyridine core.
Key Reaction Steps:
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Aldol Condensation: Formation of the α,β-unsaturated intermediate.
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Cyclization: Intramolecular attack by the amine group to form the six-membered ring.
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Esterification: Methylation of the carboxylic acid intermediate.
Industrial-Scale Optimization
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Continuous Flow Reactors: Enhance yield and purity by maintaining precise temperature control.
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Catalysts: Acidic or basic catalysts (e.g., ) accelerate cyclization.
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Purification: Recrystallization from ethanol/water mixtures achieves >95% purity.
Chemical Reactivity and Functional Transformations
Hydrolysis Reactions
The methyl ester undergoes hydrolysis in acidic or basic media:
Yielding 1-methyl-1,2-dihydropyridine-4-carboxylic acid and methanol.
Oxidation and Reduction
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Oxidation: Treatment with oxidizes the dihydropyridine ring to a pyridine system.
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Reduction: reduces the ester to a primary alcohol, though this pathway is less common.
Table 2: Reactivity Comparison with Pyridine Derivatives
| Parameter | Value | Source |
|---|---|---|
| Flash Point | Not applicable (non-flammable) | |
| LD50 (Oral, Rat) | >5000 mg/kg | |
| Storage Conditions | Room temperature, inert atmosphere |
Industrial and Research Applications
Pharmaceutical Intermediates
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Antihypertensive Agents: Dihydropyridine derivatives are precursors to calcium channel blockers (e.g., nifedipine).
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Antioxidant Formulations: Potential use in stabilizing lipid-based drug delivery systems.
Organic Synthesis
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Cross-Coupling Reactions: Suzuki-Miyaura couplings exploit the aromatic C-H bonds.
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Asymmetric Catalysis: Chiral derivatives facilitate enantioselective transformations.
Comparison with Structural Analogues
1,4-Dihydro vs. 1,2-Dihydro Derivatives
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